(S)-Volinanserin

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

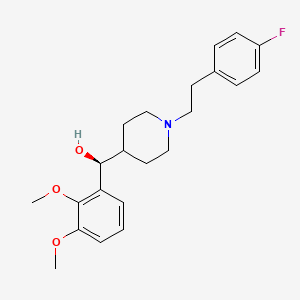

(S)-(2,3-dimethoxyphenyl)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28FNO3/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16/h3-9,17,21,25H,10-15H2,1-2H3/t21-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXTGXYRHXAGCFP-NRFANRHFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Volinanserin mechanism of action in cortical neurons

An In-Depth Technical Guide to the Mechanism of Action of (S)-Volinanserin in Cortical Neurons

Introduction

This compound, also known as M100907 or MDL 100,907, is a highly potent and selective ligand for the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3][4] Initially developed for the treatment of schizophrenia and sleep disorders, its specific pharmacological profile has made it a critical tool for neuropharmacology research.[4][5] The 5-HT2A receptor is densely expressed in the human cerebral cortex, particularly in layer V pyramidal neurons, where it plays a crucial role in modulating cognitive processes, perception, and mood.[6][7][8] Understanding the precise mechanism by which this compound interacts with these cortical neurons is fundamental for researchers and drug developers targeting the serotonergic system for therapeutic intervention. This guide provides a detailed examination of its mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism of Action at the 5-HT2A Receptor

The primary mechanism of action of this compound is its function as a potent antagonist and inverse agonist at the 5-HT2A receptor.

2.1 The 5-HT2A Receptor Signaling Cascade The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway.[7][9][10] Agonist binding, typically by serotonin (5-HT), initiates a conformational change in the receptor, leading to the activation of its associated G-protein. This triggers the following canonical signaling cascade:

-

Gαq Activation : The activated Gαq subunit stimulates the enzyme Phospholipase C (PLC).[7][10]

-

Second Messenger Production : PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][7][10]

-

Downstream Effects : IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[6][10] Simultaneously, DAG remains in the cell membrane and, along with the increased Ca2+, activates Protein Kinase C (PKC).[7] This cascade ultimately leads to the excitatory modulation of the neuron.[11]

2.2 this compound's Inhibitory Action this compound binds with high affinity to the 5-HT2A receptor, but unlike an agonist, it does not activate the receptor. As an antagonist , it physically blocks serotonin from binding, thereby preventing the initiation of the Gq/PLC signaling cascade. Furthermore, evidence suggests this compound acts as an inverse agonist , meaning it can reduce the basal or constitutive activity of the 5-HT2A receptor even in the absence of serotonin.[8] This dual action makes it highly effective at silencing the excitatory signaling mediated by 5-HT2A receptors in cortical neurons.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Volinanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor (5-HT2AR) antagonist M100907 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. 5-HT2A SEROTONIN RECEPTOR BIOLOGY: Interacting proteins, kinases and paradoxical regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Beyond the 5-HT2A Receptor: Classic and Nonclassic Targets in Psychedelic Drug Action | Journal of Neuroscience [jneurosci.org]

- 10. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Selective Antagonist: A Technical Guide to the Discovery and Development of MDL-100,907

For Researchers, Scientists, and Drug Development Professionals

Abstract

MDL-100,907, also known as Volinanserin, is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2A receptor. Its discovery and subsequent development have significantly contributed to the understanding of the role of the 5-HT2A receptor in various physiological and pathological processes, particularly in the realm of neuropsychiatric disorders. This technical guide provides a comprehensive overview of the history of MDL-100,907's development, from its initial synthesis to its characterization in preclinical and clinical studies. We present key quantitative data in structured tables, detail the methodologies of pivotal experiments, and provide visual representations of relevant signaling pathways and experimental workflows to offer a thorough resource for researchers and drug development professionals.

Introduction: The Rationale for a Selective 5-HT2A Antagonist

The serotonin (5-HT) system is a crucial neurotransmitter system in the central nervous system (CNS) and periphery, modulating a wide array of functions. Among the numerous 5-HT receptor subtypes, the 5-HT2A receptor has been a key target for therapeutic intervention, particularly in the context of psychosis and other neuropsychiatric conditions. The hypothesis that blockade of 5-HT2A receptors could offer antipsychotic efficacy with a more favorable side-effect profile compared to traditional dopamine (B1211576) D2 receptor antagonists drove the search for selective ligands. This led to the development of MDL-100,907 by scientists at Marion Merrell Dow Research Institute.[1]

Synthesis and Chemical Properties

MDL-100,907, chemically named (R)-(+)-α-(2,3-Dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-4-piperidinemethanol, was synthesized with a focus on achieving high affinity and selectivity for the 5-HT2A receptor. A practical synthesis method has been described that allows for the production of multigram quantities of the chiral precursors, utilizing classical optical resolution of the N-nor intermediates to achieve at least 98% enantiomeric excess.[2][3]

Radiolabeled versions of MDL-100,907 have been instrumental in its characterization and in vivo imaging studies. Both [11C]MDL-100,907 and [18F]MDL-100,907 have been synthesized for use in Positron Emission Tomography (PET) studies.[4][5] The shorter half-life of [11C] (20 minutes) can be a limitation for later time point measurements, while [18F] offers a more suitable half-life for such studies.[4] A scalable synthesis for [18F]MDL-100,907 has been developed using a late-stage Cu-mediated radiofluorination reaction, achieving a decay-corrected radiochemical yield of 32 ± 10%.[4][5][6]

Preclinical Pharmacology

The preclinical development of MDL-100,907 established its profile as a potent and selective 5-HT2A antagonist with potential therapeutic utility.

In Vitro Characterization

In vitro studies demonstrated the high affinity and selectivity of MDL-100,907 for the 5-HT2A receptor.

Table 1: In Vitro Receptor Binding Affinity of MDL-100,907

| Receptor | Binding Affinity (Ki) | Reference |

| 5-HT2A | 0.36 nM | |

| Other 5-HT subtypes | >80-fold lower affinity | |

| Other receptors (D2, alpha 1, sigma) | >100-fold lower affinity | [7][8] |

Table 2: In Vitro Functional Activity of MDL-100,907

| Assay | Activity | Potency (IC50) | Reference |

| 5-HT-stimulated inositol (B14025) phosphate (B84403) accumulation in NIH 3T3 cells (rat 5-HT2A receptor) | Antagonist | 3.3-5.1 nM | [7] |

In Vivo Characterization

In vivo studies in animal models further confirmed the potent 5-HT2A antagonist activity of MDL-100,907 and suggested its potential as an atypical antipsychotic with a favorable safety profile.

Table 3: In Vivo 5-HT2A Receptor Antagonism of MDL-100,907

| Animal Model | Effect | Potency | Reference |

| Mice | Inhibition of 5-methoxy-N, N-dimethyltryptamine-induced head twitches | Potent | [7] |

| Rats | Inhibition of 5-hydroxytryptophan-induced head twitches | Potent | [7] |

MDL-100,907 demonstrated a significant separation between doses required for 5-HT2A antagonism and those causing side effects associated with alpha 1-adrenergic or striatal D2 receptor antagonism (>500-fold).[7] Importantly, it did not induce catalepsy in rats, a preclinical indicator of extrapyramidal side effect liability.[1] Furthermore, it showed a superior CNS safety index compared to reference compounds like haloperidol, clozapine, and risperidone (B510) in tests for ataxia, general depressant effects, and muscle relaxation.[7]

Mechanism of Action and Signaling Pathways

MDL-100,907 exerts its effects by competitively blocking the 5-HT2A receptor, thereby preventing the binding of the endogenous agonist serotonin. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11, leading to the activation of phospholipase C (PLC) and the subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG). This signaling cascade ultimately results in an increase in intracellular calcium and the activation of protein kinase C (PKC).

MDL-100,907 has also been shown to increase dopamine efflux in the medial prefrontal cortex of rats, suggesting that 5-HT2A receptors exert a tonic inhibitory influence on dopamine release in this brain region.[9] This effect may contribute to its potential antipsychotic properties, as diminished function of the mesocortical dopamine system has been implicated in the negative symptoms of schizophrenia.[9]

Clinical Development

The promising preclinical profile of MDL-100,907 led to its evaluation in human subjects.

Pharmacokinetics and Receptor Occupancy

Positron Emission Tomography (PET) studies in healthy male volunteers using [11C]N-methylspiperone demonstrated that MDL-100,907 crosses the blood-brain barrier and binds to 5-HT2A receptors in a dose-dependent and saturable manner.[10] A single 6 mg dose resulted in approximately 90% occupancy of neocortical 5-HT2A receptors.[10] The drug exhibited rapid absorption and an elimination half-life of 6 to 9 hours.[10]

Further studies in patients with schizophrenia treated with a daily dose of 20 mg of M100907 (the later designation for MDL-100,907) confirmed a very high 5-HT2A receptor occupancy of over 90% in the frontal cortex.[11]

Table 4: Human Pharmacokinetic and Receptor Occupancy Data for MDL-100,907

| Parameter | Value | Condition | Reference |

| Elimination Half-life | 6-9 hours | Healthy volunteers | [10] |

| 5-HT2A Receptor Occupancy | ~90% | 6 mg single dose, healthy volunteers | [10] |

| 5-HT2A Receptor Occupancy | >90% | 20 mg daily dose, schizophrenia patients | [11] |

Clinical Efficacy

Despite the strong preclinical rationale and confirmed high receptor occupancy in humans, clinical trials evaluating MDL-100,907 as a monotherapy for schizophrenia did not demonstrate sufficient efficacy to warrant further development for this indication. While well-tolerated, the results suggested that selective 5-HT2A receptor antagonism alone may not be sufficient for robust antipsychotic activity in a broad population of patients with schizophrenia.

Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

-

Tissue Preparation: Rat cortical homogenates are prepared as the source of 5-HT2A receptors.[8]

-

Incubation: The homogenates are incubated with a fixed concentration of a radiolabeled 5-HT2A ligand, such as [3H]MDL-100,907 (e.g., 0.5 nM), and varying concentrations of the unlabeled test compound (MDL-100,907 or other ligands).[8] Incubations are typically carried out at 37°C for a sufficient time to reach equilibrium (e.g., 15 minutes).[8]

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard 5-HT2A antagonist. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding (IC50) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Efflux

-

Surgical Implantation of Microdialysis Probe: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., the medial prefrontal cortex) of an anesthetized rat.[12]

-

Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.

-

Sample Collection: Dialysate samples, containing neurotransmitters and other molecules that have diffused across the dialysis membrane from the extracellular fluid, are collected at regular intervals.

-

Drug Administration: MDL-100,907 is administered (e.g., intravenously or orally), and sample collection continues to monitor changes in neurotransmitter levels.[12]

-

Sample Analysis: The concentration of dopamine and its metabolites in the dialysate samples is quantified using a sensitive analytical technique such as high-performance liquid chromatography with mass spectrometry (LC/MS/MS).[12]

Conclusion

MDL-100,907 stands as a landmark molecule in the study of the 5-HT2A receptor. Its high affinity and selectivity provided researchers with an invaluable tool to probe the functions of this receptor in both health and disease. While its journey as a standalone antipsychotic did not reach fruition, the knowledge gained from its development has been instrumental in shaping our understanding of the neurobiology of psychosis and has informed the development of subsequent generations of psychotropic medications. The comprehensive data gathered on MDL-100,907 continues to be a valuable resource for the scientific community.

References

- 1. Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile [pubmed.ncbi.nlm.nih.gov]

- 8. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High 5HT2A receptor occupancy in M100907-treated schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-Volinanserin: A Technical Profile on 5-HT2A Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1] Its high affinity and specificity have established it as a critical research tool for elucidating the physiological and pathological roles of the 5-HT2A receptor. This receptor, a G protein-coupled receptor (GPCR), is a key target in the central nervous system, implicated in processes ranging from cognition and mood to sleep architecture.[2][3] Consequently, selective antagonists like this compound have been investigated for therapeutic potential in conditions such as psychosis, insomnia, and depression.[4][5] This document provides an in-depth technical overview of this compound's binding characteristics, the experimental methods used for its characterization, and the associated cellular signaling pathways.

Binding Affinity and Selectivity Profile

This compound exhibits sub-nanomolar binding affinity for the human 5-HT2A receptor, demonstrating a high degree of potency. Its selectivity is a defining feature, with significantly lower affinity for other serotonin receptor subtypes and various other neurotransmitter receptors. This selectivity minimizes off-target effects, making it a precise pharmacological instrument.

Quantitative Binding Data

The binding affinity of a compound is typically expressed by the inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity. The data below summarizes the binding profile of this compound.

| Receptor Target | Ki (nM) | Selectivity vs. 5-HT2A (fold) | Reference |

| 5-HT2A | 0.36 | - | [1][3][6] |

| 5-HT2C | 107 | ~297 | |

| α1-Adrenergic | ~108 | ~300 | [3][6] |

| Dopamine D2 | ~108 | ~300 | [3][6] |

*Ki values for α1-Adrenergic and Dopamine D2 receptors are estimated based on reported 300-fold selectivity relative to the 5-HT2A receptor Ki of 0.36 nM.[3][6]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinity (Ki) values is predominantly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound, such as this compound, to displace a radiolabeled ligand that is known to bind with high affinity to the target receptor.

Detailed Methodology

-

Receptor Source Preparation:

-

Source: Membranes are prepared from cell lines stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells) or from specific brain regions with high receptor density (e.g., rat frontal cortex).

-

Homogenization: The cells or tissues are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl) containing protease inhibitors to prevent protein degradation.

-

Centrifugation: The homogenate undergoes centrifugation to pellet the cell membranes, which contain the receptors. The resulting pellet is washed and resuspended in an appropriate assay buffer.

-

Protein Quantification: The total protein concentration of the membrane preparation is determined using a standard method, such as a BCA assay, to ensure consistency across experiments.

-

-

Competitive Binding Assay:

-

Assay Components: The assay is typically performed in a 96-well plate format and includes:

-

The prepared receptor membranes.

-

A fixed concentration of a suitable radioligand (e.g., [³H]ketanserin).

-

A range of concentrations of the unlabeled test compound (this compound).

-

-

Incubation: The mixture is incubated, typically for 60 minutes at room temperature or 30°C, to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C). This step separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters, corresponding to the amount of bound radioligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

IC50 Determination: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.

-

Ki Calculation: The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

-

-

5-HT2A Receptor Signaling Pathways

The 5-HT2A receptor is a quintessential GPCR that primarily couples to the Gαq subunit of heterotrimeric G proteins.[3][6] As an antagonist, this compound blocks the downstream signaling cascade initiated by the binding of the endogenous agonist, serotonin.

Canonical Gq/11 Pathway

-

Receptor Activation: In the absence of an antagonist, serotonin binds to the 5-HT2A receptor, inducing a conformational change.

-

G Protein Coupling: This change facilitates the coupling and activation of the Gq/11 protein. The G protein releases GDP and binds GTP, causing the dissociation of its α-subunit (Gαq) from the βγ-subunits.

-

Effector Activation: The activated Gαq-GTP complex stimulates the membrane-bound enzyme Phospholipase C (PLC).[6]

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][6]

-

Downstream Effects:

-

IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[6]

-

DAG remains in the plasma membrane and, in conjunction with the elevated cytosolic Ca²⁺, activates Protein Kinase C (PKC).

-

-

Cellular Response: Activated PKC and elevated Ca²⁺ levels lead to the phosphorylation of numerous intracellular proteins, ultimately modulating a wide array of cellular functions, including neuronal excitability and gene expression.

This compound, by binding to the 5-HT2A receptor, prevents this entire cascade from being initiated by serotonin.

References

- 1. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The selective 5-HT2A receptor antagonist M100907 enhances antidepressant-like behavioral effects of the SSRI fluoxetine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Volinanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 6. volinanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

The In Vivo Pharmacokinetics and Metabolism of (S)-Volinanserin: A Technical Overview

(S)-Volinanserin (MDL 100,907) is a potent and highly selective antagonist of the 5-HT2A serotonin (B10506) receptor.[1][2][3][4][5] Its unique pharmacological profile has made it a valuable tool in neuroscience research and a candidate for the treatment of various central nervous system disorders, including schizophrenia.[4][6][7] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of this compound, drawing from key preclinical and clinical studies. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development.

Pharmacokinetic Profile

This compound exhibits distinct pharmacokinetic properties across different species, characterized by good absorption but significant first-pass metabolism.[6]

Absorption and Distribution

Following oral administration, this compound is well-absorbed.[6] In human studies, the compound demonstrates rapid absorption.[8] A key characteristic of its distribution is its ability to effectively cross the blood-brain barrier, which is crucial for its central nervous system activity.[8] Studies in rats have shown that the parent compound, MDL 100,907, has a blood-brain barrier permeability more than four times greater than its active metabolite, MDL 105,725.[6] This suggests that this compound is the primary active molecule within the brain, especially at higher doses.[6] Positron Emission Tomography (PET) studies in humans have confirmed that this compound binds to 5-HT2A receptors in the brain in a dose-dependent and saturable manner.[8]

Quantitative Pharmacokinetic Parameters

Comprehensive quantitative pharmacokinetic data for this compound and its active metabolite are not extensively published in a consolidated format. The following tables summarize the available information.

Table 1: Pharmacokinetic Parameters of this compound (MDL 100,907)

| Species | Dose & Route | Cmax | Tmax | AUC | Elimination Half-life (t1/2) | Bioavailability | Reference |

| Human | 1-72 mg (single oral) | Linearly increases with dose | Rapid | Linearly increases with dose | 6-9 hours | Data not available | [8] |

| Rat | 5 mg/kg (IV) | Data not available | Data not available | Data not available | Data not available | Not applicable | [6] |

| Rat | 50 mg/kg (oral) | Data not available | Data not available | Data not available | Data not available | Data not available | [6] |

| Dog | Not specified | Data not available | Data not available | Data not available | Data not available | Data not available | [6] |

Table 2: Pharmacokinetic Parameters of MDL 105,725 (Active Metabolite)

| Species | Parent Drug Dose & Route | Cmax | Tmax | AUC | Elimination Half-life (t1/2) | Reference |

| Rat | 5 mg/kg (IV, MDL 100,907) | Data not available | Data not available | Data not available | Data not available | [6] |

| Rat | 50 mg/kg (oral, MDL 100,907) | Data not available | Data not available | Data not available | Data not available | [6] |

Metabolism

This compound undergoes extensive first-pass metabolism, primarily in the liver, following oral administration.[6]

Metabolic Pathways

The primary metabolic pathway for this compound is the N-dealkylation of the piperidine (B6355638) nitrogen, which results in the formation of an active metabolite, MDL 105,725.[6] While not definitively confirmed in published literature for this compound, other potential metabolic transformations for molecules with similar structures include hydroxylation of the aromatic rings. The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound have not been explicitly identified in the reviewed literature.

Figure 1. Proposed primary metabolic pathway of this compound.

Excretion

Specific data on the routes and percentages of urinary and fecal excretion for this compound and its metabolites are not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the pharmacokinetics and metabolism of this compound in vivo.

In Vivo Microdialysis in Rats for CNS Penetration

This protocol describes a representative method for assessing the brain penetration of this compound and its metabolite, MDL 105,725, in rats.[6]

Objective: To measure the extracellular fluid concentrations of MDL 100,907 and MDL 105,725 in the medial prefrontal cortex (mPFC) of rats following intravenous and oral administration.

Materials:

-

Male Sprague-Dawley rats

-

This compound (MDL 100,907)

-

Anesthesia (e.g., isoflurane)

-

Stereotaxic apparatus

-

Microdialysis probes

-

Microinfusion pump

-

Fraction collector

-

LC-MS/MS system

Procedure:

-

Surgical Implantation of Guide Cannula:

-

Anesthetize the rat and place it in a stereotaxic frame.

-

Implant a guide cannula targeting the mPFC.

-

Secure the cannula with dental cement and allow the animal to recover.

-

-

Microdialysis Probe Insertion and Perfusion:

-

On the day of the experiment, insert the microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.

-

Allow for a stabilization period before drug administration.

-

-

Drug Administration and Sample Collection:

-

Administer this compound intravenously (e.g., 5 mg/kg) or orally (e.g., 50 mg/kg).[6]

-

Collect dialysate samples at predetermined time intervals using a refrigerated fraction collector.

-

Simultaneously, collect blood samples via an indwelling catheter to determine plasma concentrations.

-

-

Sample Analysis:

-

Analyze dialysate and plasma samples for MDL 100,907 and MDL 105,725 concentrations using a validated LC-MS/MS method.

-

Figure 2. Experimental workflow for in vivo microdialysis.

LC-MS/MS Analysis of Plasma and Dialysate Samples

This section outlines a representative LC-MS/MS method for the quantification of this compound and its metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724)

-

Gradient: A linear gradient from low to high organic phase (acetonitrile)

-

Flow Rate: 0.3-0.5 mL/min

-

Injection Volume: 5-10 µL

Mass Spectrometric Conditions (Representative):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

This compound (MDL 100,907): Precursor ion (e.g., m/z 374.2) -> Product ion

-

MDL 105,725: Precursor ion -> Product ion

-

Internal Standard: Precursor ion -> Product ion

-

Sample Preparation:

-

Protein Precipitation: For plasma samples, add acetonitrile to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant to a clean vial for injection into the LC-MS/MS system.

-

Direct Injection: Dialysate samples can often be injected directly after collection.

Signaling Pathway

This compound exerts its pharmacological effects by antagonizing the 5-HT2A receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, serotonin (5-HT), to this receptor typically activates the Gq/11 signaling cascade.

Figure 3. 5-HT2A receptor signaling pathway and the antagonistic action of this compound.

Conclusion

This compound is a well-absorbed 5-HT2A receptor antagonist that readily penetrates the central nervous system. Its pharmacokinetic profile is significantly influenced by extensive first-pass metabolism, primarily through N-dealkylation to an active metabolite. While qualitative aspects of its ADME have been described, there is a lack of comprehensive, publicly available quantitative data, which is a consideration for researchers in this field. The experimental protocols outlined in this guide provide a framework for conducting in vivo studies to further elucidate the pharmacokinetic and metabolic properties of this compound and similar compounds. A thorough understanding of these characteristics is essential for the design and interpretation of both preclinical and clinical investigations.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Volinanserin - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. High 5HT2A receptor occupancy in M100907-treated schizophrenic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Time course of 5-HT2A receptor occupancy in the human brain after a single oral dose of the putative antipsychotic drug MDL 100,907 measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Positron emission tomographic analysis of dose-dependent MDL 100,907 binding to 5-hydroxytryptamine-2A receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Off-Target Binding Profile of (S)-Volinanserin

(S)-Volinanserin , also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2A receptor, with a binding affinity (Ki) of approximately 0.36 nM.[1][2] It was initially developed as a potential antipsychotic agent and has been widely used in research to elucidate the role of the 5-HT2A receptor in various physiological and pathological processes.[3] While renowned for its selectivity, a comprehensive understanding of any residual binding to other neuroreceptors—its off-target profile—is critical for a complete pharmacological assessment.

This guide provides a detailed overview of the off-target binding characteristics of this compound, presenting quantitative data, the experimental methods used to obtain this data, and visualizations of relevant pathways and workflows.

Quantitative Off-Target Binding Profile

This compound maintains a high degree of selectivity for the 5-HT2A receptor. Early preclinical characterizations demonstrated a greater than 100-fold separation in binding affinity between the 5-HT2A receptor and all other receptors measured at the time.[4] Subsequent screening against a broader panel of receptors has quantified this selectivity. The following table summarizes the binding affinities (Ki) of this compound for various off-target G-protein coupled receptors (GPCRs). A higher Ki value indicates weaker binding affinity.

| Receptor Target | Ligand | Species | Ki (nM) | Selectivity vs. 5-HT2A (fold) |

| Serotonin 5-HT2A | This compound | Rat | 0.36 | - |

| Dopamine (B1211576) D2 | Spiperone | Human | 2250 | ~6250 |

| Alpha-1 Adrenergic | - | - | >108 (300-fold vs 5-HT2) | >300 |

| Serotonin 5-HT1C | - | - | >108 (300-fold vs 5-HT2) | >300 |

Data compiled from multiple sources.[1][2][5] Note: The 5-HT1C receptor is now classified as the 5-HT2C receptor. The >300-fold selectivity for Alpha-1 and 5-HT1C receptors is based on a reported Ki of 0.36 nM for the 5-HT2 receptor.[1][2]

As the data indicates, this compound displays a significantly lower affinity for key off-targets like the dopamine D2 and adrenergic alpha-1 receptors, which are commonly implicated in the side effects of less selective antipsychotic medications.[4][6]

Experimental Protocols

The determination of binding affinities (Ki) for this compound and other compounds is primarily achieved through competitive radioligand binding assays .[7][8] This technique is considered the gold standard for quantifying the interaction between a ligand and a receptor.[8]

This assay measures the ability of a non-radioactive test compound, such as this compound, to displace a known radioactive ligand ("radioligand") that is specifically bound to the target receptor. By performing this experiment at various concentrations of the test compound, an inhibition curve can be generated to calculate the concentration that displaces 50% of the radioligand (the IC50 value). The IC50 is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Membrane Preparation :

-

Cells or tissues expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2).[9]

-

The homogenate is centrifuged to pellet the cell membranes, which contain the receptors.[9]

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.[9]

-

-

Assay Incubation :

-

The assay is typically performed in a 96-well plate format.[9]

-

To each well, the following are added in sequence: the prepared cell membranes, the test compound (this compound) at various concentrations, and a fixed concentration of the specific radioligand (e.g., [3H]ketanserin for the 5-HT2A receptor).[9][10]

-

The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[9]

-

-

Separation and Detection :

-

The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with bound radioligand while unbound ligands pass through.[5][9]

-

The filters are washed with ice-cold buffer to remove any remaining non-specifically bound radioligand.[9]

-

Filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a scintillation counter.[9]

-

-

Data Analysis :

-

Non-specific binding is subtracted from total binding to yield specific binding.

-

The data is fitted using non-linear regression to determine the IC50 value.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflow for determining off-target binding and the primary signaling pathway affected by this compound.

Caption: Workflow for a competitive radioligand binding assay.

Caption: this compound acts as an antagonist at the 5-HT2A receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Volinanserin - Wikipedia [en.wikipedia.org]

- 4. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. volinanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5-HT2A Receptor Antagonism in Neuropsychiatric Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin (B10506) 2A (5-HT2A) receptor, a G protein-coupled receptor widely expressed in the central nervous system, plays a pivotal role in modulating a vast array of physiological and cognitive processes. Dysregulation of 5-HT2A receptor signaling has been strongly implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia, depression, and anxiety. Consequently, antagonism of this receptor has emerged as a key therapeutic strategy. This technical guide provides an in-depth overview of the role of 5-HT2A receptor antagonism in neuropsychiatric disorders, with a focus on the underlying signaling mechanisms, preclinical and clinical evidence, and the key experimental methodologies used in drug discovery and development.

Introduction to the 5-HT2A Receptor

The 5-HT2A receptor is a subtype of the 5-HT2 family of serotonin receptors and is the primary excitatory G protein-coupled receptor (GPCR) for serotonin.[1] It is highly expressed in cortical and limbic brain regions, areas crucial for cognition, perception, and mood regulation.[2] The receptor's involvement in neuropsychiatric conditions is highlighted by the psychotomimetic effects of 5-HT2A receptor agonists like lysergic acid diethylamide (LSD) and psilocybin, and the therapeutic efficacy of atypical antipsychotics, which are potent 5-HT2A receptor antagonists.[1][3]

Signaling Pathways of the 5-HT2A Receptor

The 5-HT2A receptor primarily couples to the Gq/G11 family of G proteins, initiating a canonical signaling cascade that leads to the activation of phospholipase C (PLC).[1][4][5] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][4] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][4] This pathway is fundamental to the excitatory effects of 5-HT2A receptor activation.

Beyond the canonical Gq/G11 pathway, the 5-HT2A receptor can also engage other signaling cascades, a phenomenon known as functional selectivity or biased agonism.[1] Different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways. These alternative pathways include:

-

Phospholipase A2 (PLA2) and Arachidonic Acid (AA) Release: Activation of PLA2 leads to the liberation of arachidonic acid, a precursor for various signaling molecules.[5][6]

-

Phospholipase D (PLD) Activation: The 5-HT2A receptor can also signal through PLD in a Gq/G11-independent manner.[5]

-

Rho/Rho-kinase (ROCK) Pathway: This pathway is involved in cytoskeletal regulation and other cellular processes.[6]

-

Extracellular Signal-Regulated Kinase (ERK) Pathway: The ERK pathway is a key regulator of gene expression and cell proliferation.[6]

-

β-Arrestin Pathway: β-arrestins can mediate G protein-independent signaling and are involved in receptor desensitization and internalization.[7]

The ability of different ligands to selectively engage these pathways is a critical area of research in the development of novel therapeutics with improved efficacy and side-effect profiles.

Role of 5-HT2A Receptor Antagonism in Schizophrenia

The "serotonin-dopamine hypothesis" of schizophrenia posits that an imbalance between these two neurotransmitter systems contributes to the symptoms of the disorder. Atypical antipsychotics, which are the first-line treatment for schizophrenia, are characterized by their high affinity for 5-HT2A receptors and a lower affinity for dopamine (B1211576) D2 receptors compared to typical antipsychotics.[8][9] This dual antagonism is thought to contribute to their improved side-effect profile, particularly the lower incidence of extrapyramidal symptoms (EPS).[8]

5-HT2A receptor antagonism is believed to exert its therapeutic effects in schizophrenia through several mechanisms:

-

Modulation of Dopamine Release: 5-HT2A receptors are located on dopaminergic neurons in the striatum and prefrontal cortex. Antagonism of these receptors can increase dopamine release in these regions, which may help to alleviate negative and cognitive symptoms.[9]

-

Reduced Glutamatergic Hyperactivity: 5-HT2A receptor activation can enhance glutamate (B1630785) release. Antagonism of these receptors may therefore reduce the excessive glutamatergic activity implicated in the pathophysiology of schizophrenia.

-

Inverse Agonism: Many atypical antipsychotics exhibit inverse agonist properties at the 5-HT2A receptor, meaning they can reduce the receptor's constitutive (ligand-independent) activity.[10] This may contribute to their therapeutic effects.[10]

Data Presentation: Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of several atypical antipsychotics and selective 5-HT2A antagonists for the human 5-HT2A and dopamine D2 receptors. A lower Ki value indicates a higher binding affinity. The 5-HT2A/D2 Ki ratio is a key indicator of "atypicality," with higher ratios suggesting a greater separation between serotonergic and dopaminergic effects.

| Compound | 5-HT2A Ki (nM) | D2 Ki (nM) | 5-HT2A/D2 Ki Ratio | Reference(s) |

| Atypical Antipsychotics | ||||

| Clozapine | 5.6 | 126 | 22.5 | [2][11] |

| Olanzapine | 4 | 11 | 2.75 | [11][12] |

| Risperidone | 0.16 | 3.13 | 19.6 | [2][11] |

| Quetiapine | 27 | 357 | 13.2 | [2][11] |

| Aripiprazole | 3.4 | 0.34 | 0.1 | [2][11] |

| Lurasidone | 0.5 | 1 | 2 | [13] |

| Selective 5-HT2A Antagonists | ||||

| Ketanserin (B1673593) | 0.82-1.1 | 140 | 127-171 | [14][15] |

| Volinanserin (MDL 100,907) | 0.36 | >1000 | >2777 | [13] |

| Pimavanserin (B1677881) | 0.087 | >1000 | >11494 | [16] |

Role of 5-HT2A Receptor Antagonism in Depression and Anxiety Disorders

There is growing evidence for the involvement of 5-HT2A receptors in the pathophysiology of major depressive disorder (MDD) and anxiety disorders. Post-mortem and in vivo imaging studies have shown alterations in 5-HT2A receptor density in patients with these conditions. Several antidepressant medications, such as mirtazapine (B1677164) and trazodone, possess 5-HT2A receptor antagonist properties in addition to their other mechanisms of action.

The therapeutic rationale for 5-HT2A antagonism in depression and anxiety includes:

-

Enhancement of Serotonergic and Noradrenergic Neurotransmission: Blockade of 5-HT2A receptors can lead to an increase in the firing rate of serotonergic neurons in the dorsal raphe nucleus and noradrenergic neurons in the locus coeruleus.

-

Synergy with SSRIs: Co-administration of a 5-HT2A antagonist with a selective serotonin reuptake inhibitor (SSRI) has been shown to enhance the antidepressant effects of the SSRI.

-

Anxiolytic Effects: Preclinical studies have demonstrated that 5-HT2A receptor antagonists can produce anxiolytic-like effects in various animal models.

Data Presentation: Clinical Trials of Pimavanserin

Pimavanserin is a selective 5-HT2A receptor inverse agonist/antagonist that has been investigated for various neuropsychiatric conditions. The following table summarizes key findings from clinical trials of pimavanserin.

| Indication | Study | Primary Endpoint | Results | Reference(s) |

| Parkinson's Disease Psychosis | Phase 3 | Change in SAPS-PD score | Significant improvement vs. placebo (p=0.001) | [17] |

| Schizophrenia (Negative Symptoms) | ADVANCE (Phase 2) | Change in NSA-16 total score | Significant improvement vs. placebo (p=0.043) | [8] |

| Dementia-Related Psychosis | HARMONY (Phase 3) | Time to relapse of psychosis | Significantly reduced risk of relapse vs. placebo (HR=0.353, p=0.0023) | [5][18][19] |

Key Experimental Methodologies

A variety of in vitro and in vivo experimental techniques are employed to characterize the pharmacology of 5-HT2A receptor antagonists and to assess their therapeutic potential.

Radioligand Binding Assay

Principle: This in vitro assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand for binding to the receptor.

Detailed Protocol ([3H]Ketanserin for 5-HT2A Receptor):

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat frontal cortex) or cells expressing the human recombinant 5-HT2A receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension and re-centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Incubation:

-

In a 96-well plate, combine the membrane preparation, the radioligand ([3H]ketanserin, typically at a concentration near its Kd, e.g., 0.5-2 nM), and varying concentrations of the unlabeled antagonist.

-

For total binding, omit the unlabeled antagonist.

-

For non-specific binding, include a high concentration of a known 5-HT2A antagonist (e.g., 10 µM unlabeled ketanserin).

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the antagonist concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding).

-

Calculate the Ki (inhibitor constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Inositol Phosphate (IP1) Accumulation Assay

Principle: This functional assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of Gq-coupled receptor activation.

Detailed Protocol (HTRF-based):

-

Cell Culture and Plating:

-

Culture cells expressing the 5-HT2A receptor in a suitable medium.

-

Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.

-

-

Cell Stimulation:

-

Remove the culture medium and add a stimulation buffer containing lithium chloride (LiCl), which inhibits the degradation of IP1.

-

Add varying concentrations of a 5-HT2A receptor agonist to stimulate the cells. To test antagonists, pre-incubate the cells with the antagonist before adding the agonist.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

-

Lysis and Detection:

-

Lyse the cells by adding a lysis buffer containing the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: an anti-IP1 antibody labeled with a donor fluorophore (e.g., europium cryptate) and IP1 labeled with an acceptor fluorophore (e.g., d2).

-

-

Signal Measurement:

-

Incubate at room temperature to allow the competitive immunoassay to reach equilibrium.

-

Measure the fluorescence at two wavelengths (for the donor and acceptor) using an HTRF-compatible plate reader.

-

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor/donor fluorescence).

-

The HTRF signal is inversely proportional to the amount of IP1 produced by the cells.

-

Generate a standard curve using known concentrations of IP1 to quantify the amount of IP1 in the samples.

-

For antagonist studies, determine the IC50 value for the inhibition of agonist-induced IP1 accumulation.

-

Intracellular Calcium Imaging

Principle: This assay directly measures changes in intracellular calcium concentration ([Ca2+]i) in response to receptor activation using fluorescent calcium indicators.

Detailed Protocol (Fura-2 AM):

-

Cell Preparation and Dye Loading:

-

Plate cells expressing the 5-HT2A receptor on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester), which is cell-permeant.

-

Incubate for 30-60 minutes at room temperature to allow for dye uptake and de-esterification by intracellular esterases, trapping the active Fura-2 in the cells.

-

Wash the cells to remove excess extracellular dye.

-

-

Imaging:

-

Mount the coverslip on a fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.

-

Establish a baseline fluorescence ratio (340/380 nm).

-

-

Cell Stimulation and Data Acquisition:

-

Perfuse the cells with a buffer containing a 5-HT2A receptor agonist.

-

To test antagonists, pre-incubate the cells with the antagonist before agonist application.

-

Continuously record the fluorescence intensity at both excitation wavelengths.

-

-

Data Analysis:

-

Calculate the 340/380 nm fluorescence ratio over time.

-

An increase in the ratio indicates an increase in intracellular calcium concentration.

-

Quantify the peak response and the area under the curve to assess the magnitude of the calcium signal.

-

Positron Emission Tomography (PET) Imaging

Principle: PET is a non-invasive in vivo imaging technique that allows for the quantification of receptor density and occupancy in the living brain using a radiolabeled ligand (radiotracer).

Detailed Protocol ([18F]Altanserin):

-

Radiotracer Synthesis:

-

Synthesize [18F]altanserin, a selective 5-HT2A receptor antagonist radiotracer, with high specific activity.

-

-

Subject Preparation and Injection:

-

Position the subject (human or animal) in the PET scanner.

-

Insert an arterial line for blood sampling to measure the radiotracer concentration in the plasma (the input function).

-

Inject a bolus of [18F]altanserin intravenously.

-

-

PET Data Acquisition:

-

Acquire dynamic PET scans over a period of 60-90 minutes to measure the distribution of the radiotracer in the brain over time.

-

-

Arterial Blood Sampling:

-

Collect arterial blood samples throughout the scan to measure the concentration of the parent radiotracer and its metabolites in the plasma.

-

-

Data Analysis:

-

Correct the PET images for attenuation and scatter.

-

Use kinetic modeling (e.g., two-tissue compartment model) with the arterial input function to estimate the binding potential (BPND), which is proportional to the receptor density (Bmax) and inversely proportional to the dissociation constant (Kd).

-

For receptor occupancy studies, perform a baseline PET scan, administer the antagonist drug, and then perform a second PET scan. The percentage change in BPND reflects the receptor occupancy of the drug.

-

Mouse Head-Twitch Response (HTR) Assay

Principle: This in vivo behavioral assay is a widely used model to assess the functional activity of 5-HT2A receptor agonists. The head-twitch response, a rapid side-to-side rotational head movement, is specifically mediated by 5-HT2A receptor activation. 5-HT2A antagonists are expected to block the HTR induced by an agonist.

Detailed Protocol:

-

Animal Habituation:

-

Acclimatize mice to the testing environment (e.g., individual observation chambers) for at least 30 minutes before the experiment.

-

-

Drug Administration:

-

Administer the 5-HT2A antagonist or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).

-

After a pre-treatment time (e.g., 30 minutes), administer a 5-HT2A receptor agonist (e.g., DOI, psilocybin) or vehicle.

-

-

Behavioral Observation:

-

Immediately after agonist administration, observe the mice and count the number of head twitches for a defined period (e.g., 30-60 minutes).

-

Observations can be done by a trained observer or by using an automated detection system.

-

-

Data Analysis:

-

Compare the number of head twitches in the antagonist-treated group to the vehicle-treated group.

-

A significant reduction in the number of head twitches indicates that the antagonist is effective at blocking 5-HT2A receptor-mediated effects in vivo.

-

Passive Avoidance Test

Principle: This fear-motivated test is used to assess learning and memory in rodents. It relies on the animal's innate preference for a dark environment and its ability to learn to avoid an aversive stimulus (a mild footshock) associated with that environment.

Detailed Protocol:

-

Apparatus:

-

A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild footshock.

-

-

Training (Acquisition) Phase:

-

Place the rodent in the light compartment.

-

After a short habituation period, open the door between the compartments.

-

When the animal enters the dark compartment (which it will naturally do), close the door and deliver a brief, mild footshock (e.g., 0.5-1.0 mA for 2 seconds).

-

Remove the animal and return it to its home cage.

-

-

Testing (Retention) Phase:

-

Typically 24 hours after training, place the animal back in the light compartment.

-

Open the door and measure the latency to enter the dark compartment.

-

A longer latency to enter the dark compartment is indicative of better memory of the aversive experience.

-

-

Drug Testing:

-

To assess the effects of a 5-HT2A antagonist on learning and memory, the drug can be administered before the training phase, after the training phase (to assess effects on memory consolidation), or before the testing phase (to assess effects on memory retrieval).

-

Conclusion and Future Directions

Antagonism of the 5-HT2A receptor is a well-established and clinically validated therapeutic strategy for the management of psychosis in schizophrenia. There is also compelling evidence supporting its role in the treatment of depression and anxiety disorders. The development of highly selective 5-HT2A antagonists and inverse agonists, such as pimavanserin, represents a significant advancement in the field, offering the potential for improved efficacy and tolerability.

Future research will continue to focus on:

-

Elucidating the role of functional selectivity: A deeper understanding of how different ligands can bias 5-HT2A receptor signaling will enable the rational design of drugs with more specific therapeutic effects and fewer side effects.

-

Identifying novel indications: The widespread distribution and diverse functions of the 5-HT2A receptor suggest that its antagonism may be beneficial in other neuropsychiatric and neurological disorders.

-

Developing personalized medicine approaches: The use of biomarkers, such as PET imaging of 5-HT2A receptor density, may help to identify patients who are most likely to respond to 5-HT2A antagonist therapy.

The continued exploration of 5-HT2A receptor pharmacology holds great promise for the development of innovative and more effective treatments for a range of debilitating neuropsychiatric disorders.

References

- 1. IP accumulation assay [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 5. todaysgeriatricmedicine.com [todaysgeriatricmedicine.com]

- 6. Safety and efficacy of pimavanserin in patients with Lewy body dementia experiencing dementia-related psychosis in the HARMONY study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effects of stress on avoidance in rodents: An unresolved matter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pimavanserin for negative symptoms of schizophrenia: results from the ADVANCE phase 2 randomised, placebo-controlled trial in North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. researchgate.net [researchgate.net]

- 14. hellobio.com [hellobio.com]

- 15. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. ionbiosciences.com [ionbiosciences.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Positive Results for the HARMONY Clinical Trial - LBDA [lbda.org]

- 19. medscape.com [medscape.com]

(S)-Volinanserin: A Technical Guide for Psychedelic Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Volinanserin, also known as MDL 100,907, is a potent and highly selective antagonist of the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3] Its remarkable affinity and selectivity have established it as an indispensable tool compound in the field of psychedelic research. Psychedelic compounds, such as psilocybin and LSD, exert their characteristic effects primarily through agonism at the 5-HT2A receptor. This compound's ability to specifically block this receptor allows researchers to dissect the precise role of 5-HT2A receptor activation in the complex pharmacological and behavioral effects of psychedelics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its use in preclinical psychedelic research.

Mechanism of Action: Selective 5-HT2A Receptor Antagonism

This compound functions as a competitive antagonist at the 5-HT2A receptor, meaning it binds to the same site as the endogenous ligand serotonin and psychedelic agonists, but without activating the receptor. This blockade prevents the conformational changes in the receptor necessary to initiate downstream signaling cascades. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

5-HT2A Receptor Signaling Pathways

Activation of the 5-HT2A receptor by an agonist initiates two primary signaling cascades:

-

The Gq/11 Pathway (Canonical Pathway): Upon agonist binding, the Gαq subunit of the G-protein dissociates and activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in many cellular responses. DAG, along with Ca2+, activates protein kinase C (PKC).

-

The β-Arrestin Pathway: Following agonist-induced phosphorylation of the receptor by G-protein coupled receptor kinases (GRKs), β-arrestin proteins are recruited to the receptor. This leads to receptor desensitization and internalization, effectively dampening the G-protein mediated signal. Additionally, β-arrestin can act as a scaffold for other signaling proteins, initiating a separate wave of signaling independent of G-proteins.

This compound, by blocking the initial agonist binding, prevents the activation of both the Gq/11 and β-arrestin pathways.

Caption: Figure 1: Simplified diagram of the 5-HT2A receptor signaling pathways and the inhibitory action of this compound.

Data Presentation

Table 1: Binding Affinity of this compound at Various Receptors

This table summarizes the binding affinities (Ki) of this compound for the human 5-HT2A receptor and a panel of other neurotransmitter receptors, highlighting its selectivity.

| Receptor | Ki (nM) | Reference |

| 5-HT2A | 0.36 - 0.85 | [1][2][4] |

| 5-HT1A | >10,000 | |

| 5-HT1B | >10,000 | |

| 5-HT1D | >10,000 | |

| 5-HT1E | >10,000 | |

| 5-HT2B | 1,300 | |

| 5-HT2C | 88 - 113.89 | [4][5] |

| 5-HT3 | >10,000 | |

| 5-HT5A | >10,000 | |

| 5-HT6 | >10,000 | |

| 5-HT7 | >10,000 | |

| D1 | 859.31 | [5] |

| D2 | 1300 - 2250 | [1][5] |

| D3 | >10,000 | |

| D4 | >10,000 | |

| D5 | >10,000 | |

| α1-adrenergic | 128 | [4] |

| α2-adrenergic | >10,000 | |

| β-adrenergic | >10,000 | |

| H1 | 132.48 | [5] |

| M1-M5 | >10,000 | |

| Sigma1 | 87 | [4] |

| SERT | >10,000 | |

| NET | >10,000 | |

| DAT | >10,000 |

Data compiled from multiple sources. Ki values are approximate and can vary depending on the experimental conditions.

Table 2: In Vivo Antagonism of Psychedelic-Induced Behaviors by this compound

This table presents the antagonist potency of this compound in blocking the head-twitch response (HTR) and intracranial self-stimulation (ICSS) deficits induced by various psychedelic compounds in rodents. The AD50 value represents the dose of the antagonist required to reduce the effect of the agonist by 50%.

| Psychedelic Agonist | Behavioral Assay | Animal Model | This compound AD50 (mg/kg) | Reference |

| DOI | Head-Twitch Response (HTR) | Mouse | 0.0062 | [6] |

| DOI | Intracranial Self-Stimulation (ICSS) | Rat | 0.0040 | [6] |

| LSD | Head-Twitch Response (HTR) | Mouse | 0.00047 | [6] |

| LSD | Intracranial Self-Stimulation (ICSS) | Rat | Not significant | [6] |

| Mescaline | Intracranial Self-Stimulation (ICSS) | Rat | Reverses depression at 0.032 mg/kg | [6] |

| Psilocybin | Intracranial Self-Stimulation (ICSS) | Rat | Partially effective at 0.032 mg/kg | [6] |

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the 5-HT2A receptor using [3H]ketanserin as the radioligand.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. volinanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Effects of the 5-HT2A receptor antagonist volinanserin on head-twitch response and intracranial self-stimulation depression induced by different structural classes of psychedelics in rodents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Downstream Signaling Effects of (S)-Volinanserin

For Researchers, Scientists, and Drug Development Professionals

(S)-Volinanserin (also known as MDL 100,907) is a potent and highly selective antagonist of the serotonin (B10506) 5-HT2A receptor. [1] Its high affinity and specificity have made it a critical tool in neuroscience research for elucidating the physiological roles of this receptor.[1] Furthermore, it has been investigated in clinical trials for various conditions, including psychosis and insomnia.[1][2] This guide provides a detailed examination of the molecular mechanisms underlying this compound's effects, focusing on its modulation of downstream intracellular signaling pathways.

Primary Molecular Target: The 5-HT2A Receptor

This compound exerts its effects by binding to and blocking the activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR).[1][3] This receptor is predominantly coupled to the Gq/11 family of G proteins.[3][4] The activation of the 5-HT2A receptor by its endogenous ligand, serotonin, initiates a cascade of intracellular events that are effectively inhibited by this compound.

The Canonical 5-HT2A Signaling Pathway

Upon serotonin binding, the 5-HT2A receptor undergoes a conformational change that activates the heterotrimeric Gq/11 protein.[3] This activation leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates the effector enzyme Phospholipase C (PLC) .[3][5]

PLC's primary role is to hydrolyze the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers:[6][7]

-

Inositol (B14025) 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[6][8]

-

Diacylglycerol (DAG): A lipid molecule that remains in the cell membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC) .[5][8]

The subsequent rise in intracellular Ca2+ and activation of PKC lead to the phosphorylation and modulation of numerous downstream proteins, culminating in changes to neuronal excitability, gene expression, and synaptic plasticity.[5]

This compound's Inhibitory Effect on Downstream Signaling

As a competitive antagonist, this compound binds to the 5-HT2A receptor but does not induce the conformational change necessary for Gq/11 protein activation.[9][10] By occupying the receptor's binding site, it prevents serotonin from activating the downstream cascade.

The primary effect of this compound is therefore the inhibition of PLC-mediated PIP2 hydrolysis . This blockade prevents the generation of IP3 and DAG, leading to:

-

Suppression of IP3-mediated Ca2+ release from the endoplasmic reticulum.

-

Prevention of DAG- and Ca2+-dependent PKC activation.

Consequently, all signaling events downstream of these second messengers are attenuated. This mechanism underlies the antipsychotic and sleep-promoting properties observed in preclinical and clinical studies.[2][9]

Quantitative Pharmacology of this compound

The potency and selectivity of this compound are demonstrated by its binding affinity (Ki) and functional inhibition (IC50) values. It exhibits sub-nanomolar affinity for the 5-HT2A receptor and is highly selective over other serotonin receptor subtypes and other neurotransmitter receptors.[9][10]

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | 5-HT2A | 0.36 nM | [9][10] |

| 5-HT1C | >100 nM | [9][10] | |

| Alpha-1 Adrenergic | >100 nM | [9][10] | |

| Dopamine D2 | >100 nM | [9][10] | |

| Dissociation Constant (Kd) | 5-HT2A (Rat Cortex) | 0.56 nM | [11] |

| 5-HT2A (Human Brain) | 0.14 - 0.19 nM | [12] | |

| Functional Antagonism (AD50) | vs. DOI-induced Head Twitch | 0.0062 mg/kg (mice) | [13] |

| vs. LSD-induced Head Twitch | 0.00047 mg/kg (mice) | [13] |

Table 1: Quantitative binding and functional data for this compound.

Key Experimental Protocols

The characterization of this compound's effects relies on specific in vitro and in vivo assays. Below are outlines of the core methodologies.

This assay quantifies the affinity of a compound for a specific receptor.

-

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the 5-HT2A receptor.

-

Methodology:

-

Tissue Preparation: Homogenates of brain tissue (e.g., rat cortex) or membranes from cells expressing the human 5-HT2A receptor are prepared.[11]

-

Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled 5-HT2A receptor ligand, such as [3H]MDL 100,907 or [3H]ketanserin.[11][12]

-

Competition: A range of concentrations of unlabeled this compound is added to compete with the radioligand for binding to the receptor.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.[14]

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of this compound that inhibits 50% of radioligand binding) is calculated. The Ki value is then derived using the Cheng-Prusoff equation.

-

This functional assay measures the direct consequence of Gq/11 pathway activation.[15]

-

Objective: To measure the ability of this compound to antagonize serotonin-induced IP production.

-

Methodology:

-

Cell Culture: Cells stably expressing the 5-HT2A receptor (e.g., NIH 3T3 cells) are cultured.[16]

-

Labeling: Cells are pre-incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as [3H]-PIP2.[5]

-

Pre-treatment: Cells are treated with various concentrations of this compound.

-

Stimulation: A 5-HT2A receptor agonist (e.g., serotonin) is added to stimulate the Gq pathway, leading to the hydrolysis of [3H]-PIP2 and the generation of radiolabeled inositol phosphates ([3H]-IPs).

-

Extraction: The reaction is stopped, and the soluble [3H]-IPs are extracted.

-

Purification & Quantification: The total [3H]-IPs are separated from other components using anion-exchange chromatography and quantified by scintillation counting.[5]

-

Data Analysis: The ability of this compound to inhibit the agonist-induced accumulation of [3H]-IPs is used to determine its functional antagonist potency (IC50).

-

This is another functional assay that measures a key event in the Gq/11 signaling cascade.[15][17]

-

Objective: To measure this compound's ability to block agonist-induced intracellular calcium mobilization.

-

Methodology:

-

Cell Culture: Cells expressing the 5-HT2A receptor are plated.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4). The fluorescence of these dyes increases upon binding to Ca2+.

-

Pre-treatment: Cells are incubated with various concentrations of this compound.

-

Stimulation: A 5-HT2A agonist is added to trigger the IP3-mediated release of calcium from intracellular stores.

-

Measurement: The change in fluorescence intensity is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

-

Data Analysis: The inhibition of the agonist-induced calcium signal by this compound is used to determine its antagonist potency.

-

Conclusion